molecular formula C8H9NO3 B151213 (2-Methyl-6-nitrophenyl)methanol CAS No. 54915-41-2

(2-Methyl-6-nitrophenyl)methanol

Cat. No.: B151213
CAS No.: 54915-41-2
M. Wt: 167.16 g/mol
InChI Key: LIUYFMADDYMHLM-UHFFFAOYSA-N
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Description

(2-Methyl-6-nitrophenyl)methanol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photorelease Mechanisms in Organic Chemistry Research has studied the mechanisms of methanol photorelease from various nitrobenzyl compounds, which is relevant for the understanding of (2-Methyl-6-nitrophenyl)methanol. These studies have implications for the use of 2-nitrobenzyl protecting groups in determining physiological response times to bioagents, particularly in 'caged compounds' (Il'ichev, Schwörer, & Wirz, 2004).

  • Chemical Synthesis and Energy Technologies Methanol, which can be associated with this compound, has been utilized in N-methylation of amines and transfer hydrogenation of nitroarenes. This illustrates the role of methanol in synthetic applications, highlighting its importance in various chemical processes (Sarki et al., 2021).

  • Catalysis and Chemical Reactions Studies involving the catalytic reactions in methanol, such as cleavage and isomerization of specific compounds, are highly relevant. These investigations help to understand the chemical behavior and potential applications of this compound in catalytic processes (Tsang et al., 2009).

  • Pharmacological Applications The synthesis and pharmacological activity research of related compounds, like methyl esters of 6-nitro-N-phenylanthranilic acids, conducted in methanol, offer insights into the potential medicinal applications of compounds related to this compound (Isaev et al., 2014).

  • Antibiofilm Activity and Biochemical Evaluation Research on the synthesis and evaluation of (2-nitrophenyl)methanol derivatives, which are closely related to this compound, reveals their potential as inhibitors in biochemical processes. These compounds have shown promise in antibiofilm activity and have provided a basis for designing new inhibitors with improved efficacy (Storz et al., 2014).

  • Catalytic Synthesis and Chemical Transformations Studies on the catalytic methylation of nitroarenes using methanol shed light on the efficient synthesis of N-methyl-arylamines. This research indicates the potential of this compound in catalytic synthesis and transformation processes (Wang, Neumann, & Beller, 2019).

  • Solvatochromic Properties and Chemical Sensing Investigations into nitro-substituted compounds and their solvatochromic properties offer insights into the potential applications of this compound in chemical sensing and solvatochromic switches (Nandi et al., 2012).

  • Electrochemical Studies in Pharmaceutical Applications Electrochemical studies of compounds similar to this compound in pharmaceutical contexts, like calcium blockers, indicate potential applications in medicinal chemistry and drug development (Ueno & Umeda, 1992).

Safety and Hazards

The safety information for “(2-Methyl-6-nitrophenyl)methanol” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “(2-Methyl-6-nitrophenyl)methanol” could involve its use as an inhibitor of PqsD, a key enzyme of signal molecule biosynthesis in Pseudomonas aeruginosa . This could provide new perspectives towards the application of PqsD inhibitors as anti-infectives .

Biochemical Analysis

Biochemical Properties

Recent studies have shown that compounds based on a similar scaffold, (2-nitrophenyl)methanol, are promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa

Cellular Effects

Related compounds have shown to display anti-biofilm activity and a tight-binding mode of action . This suggests that (2-Methyl-6-nitrophenyl)methanol could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to inhibit PqsD, a key enzyme in signal molecule biosynthesis . This inhibition is likely due to binding interactions with the enzyme, potentially leading to changes in gene expression.

Properties

IUPAC Name

(2-methyl-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUYFMADDYMHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480346
Record name (2-Methyl-6-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54915-41-2
Record name (2-Methyl-6-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 mL round bottomed flask under dry argon was charged with 5 g of 2-methyl-6-nitrobenzoic acid which was dissolved in 60 mL of dry tetrahydrofuran. To this solution was added slowly with cooling and stirring, 64.17 mL of a 1M solution of BH3.THF in THF. The mixture was refluxed for 17 h then the reaction was slowly and carefully quenched with an excess of 10% aqueous hydrochloric acid. The THF was removed under vacuum and the residue was extracted with three 50 mL aliquots of methylene chloride. The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and the solvent removed. The crude product was recrystallized from methylene chloride/pentane to give 4.95 g of yellowish crystals (97% yield).
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5 g
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60 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

To a 0° solution of 54.30 g (0.30 moles) of 2-methyl-6-nitrobenzoic acid in 500 ml of anhydrous tetrahydrofuran was added dropwise under a nitrogen atmosphere, 380 ml (0.38 moles) of a stock IM boran/THF solution at such a rate that the temperature did not exceed 5°. Upon complete addition, the ice bath was removed, the solution allowed to stir at room temperature for 14 hours, heated to reflux for 4 hrs. and then cooled to 0° in an ice bath. The reaction was quenched by the dropwise addition of 400 ml of 10% hydrochloric acid, the solution heated to reflux on a steam bath for 0.5 hrs., the THF solvent distilled at atmospheric pressure and the insoluble precipitate extracted into methylene chloride. The methylene chloride extracts were combined, washed with satd. sodium bicarbonate solution, dried (Na2SO4) and the solvent removed in vacuo affording a reddish colored semi solid. Purification was effected from 300 ml of carbon tetrachloride resulting in 41.35 g (84% yield) of yellow flakes; mp 67°-8°.
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54.3 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-6-nitrophenyl)methanol
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